Home > Products > Screening Compounds P133713 > 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one - 177530-93-7

6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

Catalog Number: EVT-279686
CAS Number: 177530-93-7
Molecular Formula: C14H9ClF3NO2
Molecular Weight: 315.67 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rac-Efavirenz is a non stereospecific structure of Efavirenz.

(4S)-6-chloro-4-(2-cyclopropylethynyl)-1,4-dihydro-2-methyl-4-(trifluoromethyl)-2H-3,1-benzoxazine

    Compound Description: This compound is an analog of Efavirenz where the carbonyl oxygen of the oxazinone ring is replaced with a methyl group . This modification investigates the importance of the carbonyl oxygen in Efavirenz's interaction with CYP2B6, a key enzyme involved in its metabolism. The study found that this analog, while still a CYP2B6 substrate, exhibited a significantly lower KM value compared to Efavirenz, indicating altered substrate binding .

(4S)-6-chloro-4-[(1E)-2-cyclopropylethenyl]-3,4-dihydro-4-(trifluoromethyl)-2(1H)-quinazolinone

    Compound Description: This Efavirenz analog investigates the impact of replacing the oxazinone ring oxygen with a nitrogen atom and introducing a double bond in the cyclopropyl ethynyl side chain . This modification transforms the oxazinone ring into a quinazolinone ring system. Despite these structural changes, the compound remains a CYP2B6 substrate, indicating the importance of the overall scaffold for enzyme recognition .

(4S)-6-chloro-4-(2-cyclopropylethynyl)-3,4-dihydro-4-(trifluoromethyl)-2(1H)-quinazolinone

6-chloro-4-(cyclopropylethynyl)-3,4-dihydro-4-(trifluoromethyl)-2(1H)-quinolinone

    Compound Description: This analog explores the impact of replacing both heteroatoms in the oxazinone ring of Efavirenz with carbon atoms, resulting in a quinolinone ring system . This modification aims to understand the role of heteroatoms in the ring system for CYP2B6 substrate recognition and binding affinity .

6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-4H-benzo[d][1,3]dioxin-2-one

    Compound Description: This analog investigates the impact of replacing the nitrogen atom in the oxazinone ring of Efavirenz with an oxygen atom, resulting in a benzo[d][1,3]dioxin-2-one ring system . This modification further probes the importance of the specific heteroatom present in the ring system for CYP2B6 interaction and metabolic stability .

Efavirenz Monohydrate (C14H9ClF3NO2·H2O)

    Compound Description: This compound is a hydrated form of Efavirenz, where a water molecule is incorporated into the crystal lattice . The presence of water molecules can influence the drug's physicochemical properties, such as solubility and stability.

[6-chloro-1,4-dihydro-4-(1-pentynyl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-2-one] (Efavirenz Impurity)

    Compound Description: This compound is an analog of Efavirenz with a pentynyl group replacing the cyclopropylethynyl side chain . It is considered an impurity during the synthesis of Efavirenz. Despite the structural difference, this analog still exhibits a weak ability to facilitate midazolam binding to CYP3A4, suggesting potential drug-drug interaction implications .

4,4-disubstituted-1,4-dihydro-2H-6-methyl-3,1-benzoxazin-2-ones

    Compound Description: This group of compounds represents a series of analogs generated by reacting a benzoxazinium salt with various alcohols or mercaptans . While the specific substituents at the 4-position are not explicitly defined in the provided abstract, this group highlights the potential for generating diverse analogs of Efavirenz through modifications at this position.

4’-chloro-2-isocyanato-5-methylbenzophenone disubstituted ketal

    Compound Description: While not a direct analog of Efavirenz, this compound represents a key intermediate in the synthesis of the aforementioned 4,4-disubstituted-1,4-dihydro-2H-6-methyl-3,1-benzoxazin-2-ones . This compound highlights the synthetic routes used to generate Efavirenz analogs and provides insight into potential strategies for developing novel derivatives.

N-{2-[(4-chlorophenyl)dialkoxymethyl]-4-methylphenyl} alkylcarbamate

    Compound Description: Similar to the previous compound, this alkylcarbamate derivative serves as another key intermediate in synthesizing Efavirenz analogs . Exploring different alkylcarbamate derivatives allows for introducing structural diversity into the final compounds, potentially leading to altered pharmacological profiles.

1-{2-[(4-chlorophenyl)dialkoxymethyl]-4-methylphenyl}-3-substituted urea

    Compound Description: This group of urea derivatives is obtained by reacting the previously mentioned isocyanate intermediate with various primary amines . Introducing urea functionalities can modify the physicochemical properties of the resulting compounds, potentially impacting their pharmacokinetic and pharmacodynamic profiles.

Source and Classification

The compound is primarily noted in the context of pharmaceutical research and development. It has been synthesized as part of efforts to develop potent antiviral agents, particularly for the treatment of HIV. Its structural formula includes a molecular weight of 407.81 g/mol and a molecular formula of C21H17ClF3N2O2 .

Synthesis Analysis

The synthesis of 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves several key steps:

  1. Starting Materials: The synthesis typically begins with an acetylide compound and a trifluoromethyl ketone.
  2. Reagents: Common reagents include n-butyllithium or sec-butyllithium as lithiating agents, which are used to generate reactive intermediates at low temperatures (between -78°C and -10°C) in aprotic solvents such as tetrahydrofuran (THF) .
  3. Reaction Steps:
    • The reaction mixture is maintained at low temperatures to facilitate the formation of the desired chiral centers.
    • Following the addition of appropriate reactants, the mixture is quenched with a proton source like citric acid or acetic acid to terminate the reaction.
    • The product is then purified through conventional techniques
      4
      .

The crystallization process is also critical in obtaining pure forms of the compound. Different solvent systems can yield various crystalline forms (e.g., Form I from methanol) .

Molecular Structure Analysis

The molecular structure of 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one can be represented using various structural formulas:

  • SMILES Notation: COc1ccc(cc1)C2Nc3ccc(Cl)cc3[C@@](O2)(C#CC4CC4)C(F)(F)F
  • InChI: InChI=1S/C21H17ClF3NO2/c1-27-16-7-4-14(5-8-16)19-26-18-9-6-15(22)12-17(18)20(28-19,21(23,24)25)11-10-13-2-3-13/h4-9,12-13,19,26H,2-3H2,1H3/t19?,20-/m0/s1

The structure features:

  • A bicyclic system formed by the benzene and oxazine rings.
  • Substituents that enhance its lipophilicity and biological activity.
Chemical Reactions Analysis

6-Chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one participates in various chemical reactions relevant to its function as an antiviral agent:

  1. Reactivity with Biological Targets: As an HIV reverse transcriptase inhibitor, it interacts with the enzyme's active site, preventing viral replication.
  2. Stability Studies: Thermal gravimetric analysis (TGA) indicates stability up to certain temperatures before decomposition occurs .
  3. Crystallization Dynamics: The compound's crystallization behavior can be influenced by solvent choice, affecting purity and yield .
Mechanism of Action

The mechanism of action for 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one involves:

  1. Inhibition of Reverse Transcriptase: The compound binds to the active site of HIV reverse transcriptase, blocking the conversion of viral RNA into DNA.
  2. Structural Interactions: The presence of trifluoromethyl and chloro groups enhances binding affinity through hydrophobic interactions and potential hydrogen bonding with amino acid residues in the enzyme .

This inhibition disrupts the viral life cycle and contributes to its therapeutic efficacy against HIV.

Physical and Chemical Properties Analysis

Key physical and chemical properties include:

PropertyValue
Molecular FormulaC21H17ClF3N2O2
Molecular Weight407.81 g/mol
Melting PointVaries depending on crystal form
SolubilitySoluble in organic solvents
Storage Conditions+4°C

The compound exhibits stability under controlled conditions but can undergo thermal decomposition at elevated temperatures .

Applications

The primary applications of 6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one are:

  1. Pharmaceutical Development: It serves as a lead compound in developing antiviral therapies targeting HIV.
  2. Research Tool: Utilized in studies investigating viral replication mechanisms and enzyme inhibition dynamics.
  3. Synthetic Intermediate: Acts as an intermediate in synthesizing other complex organic compounds within medicinal chemistry.

Properties

CAS Number

177530-93-7

Product Name

6-chloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one

IUPAC Name

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C14H9ClF3NO2

Molecular Weight

315.67 g/mol

InChI

InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)

InChI Key

XPOQHMRABVBWPR-UHFFFAOYSA-N

SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Rac-Efavirenz; L741211; L 741211; L-741211; Racemic-Efavirenz;

Canonical SMILES

C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.